molecular formula C17H17N3O4 B7787148 3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime

3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime

Cat. No.: B7787148
M. Wt: 327.33 g/mol
InChI Key: KYKMZUXBBDSRCP-FMRGZHNDSA-N
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Description

3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime typically involves the following steps:

  • Formation of the Hydrazone: : The initial step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    [ \text{4-Methoxybenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{4-Methoxyphenylhydrazone} ]

  • Oxime Formation: : The hydrazone is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

    [ \text{4-Methoxyphenylhydrazone} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Materials Science: It is used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: The compound is used as a probe to study enzyme mechanisms and interactions.

    Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The oxime group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde Hydrazone: Lacks the oxime group, making it less versatile in reactions.

    3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanoic Acid: Contains a carboxylic acid group instead of an oxime, leading to different reactivity and applications.

    4-Methoxyphenylhydrazine: Lacks the aldehyde and oxime groups, limiting its use in certain reactions.

Uniqueness

3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime is unique due to the presence of both hydrazone and oxime functional groups, which confer a wide range of reactivity and potential applications. The combination of these groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2E,3E)-3-hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-14-7-3-12(4-8-14)17(21)16(11-18-22)20-19-13-5-9-15(24-2)10-6-13/h3-11,19,22H,1-2H3/b18-11+,20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKMZUXBBDSRCP-FMRGZHNDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)OC)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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